4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile is a chemical compound with significant implications in medicinal chemistry, particularly in the development of pharmaceuticals. Its molecular formula is , and it has a molar mass of approximately 216.28 g/mol. This compound is recognized for its diverse applications in scientific research and potential therapeutic uses.
4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile falls under the category of organic compounds, specifically within the subcategory of aromatic compounds due to its benzonitrile structure. It is also classified as a nitrile due to the presence of the cyano group (-C≡N).
The synthesis of 4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile can be achieved through several methods, primarily involving nucleophilic substitution reactions.
Methods and Technical Details:
The molecular structure of 4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile features a chlorobenzonitrile moiety substituted with a trans-4-aminocyclohexyl ether group.
This representation indicates the arrangement of atoms within the molecule, highlighting the functional groups present.
The compound can undergo various chemical reactions typical of aromatic nitriles and ethers:
These reactions often require specific catalysts or conditions (e.g., temperature, pressure) to achieve desired yields and selectivity .
The mechanism of action for 4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile relates primarily to its interaction with biological targets:
Data supporting these mechanisms often come from pharmacological studies that evaluate the compound's effects in vitro and in vivo .
Relevant data from studies indicate that these properties play a crucial role in determining the compound's behavior in various applications .
4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile has several scientific applications:
The stereoselective synthesis of the trans-1,4-disubstituted cyclohexane scaffold is critical for the biological efficacy of 4-[(trans-4-aminocyclohexyl)oxy]-2-chlorobenzonitrile. Two predominant strategies have been developed to achieve diastereomeric control:
Biocatalytic Resolution: Transaminase enzymes selectively convert the (1r,4r)-isomer while leaving the cis-isomer unreacted. Using whole-cell biocatalysts (e.g., Arthrobacter sp.) with pyruvate as an amine acceptor achieves >98% diastereomeric excess (de) and 85% yield of the trans-amine intermediate [6]. This method enables continuous-flow processing for scalable production.
Chiral Auxiliary-Assisted Reduction: 4-Aminocyclohexanone intermediates undergo stereoselective reductive amination using (R)- or (S)-α-methylbenzylamine as chiral directors. Subsequent hydrogenolysis cleaves the auxiliary to yield enantiopure trans-4-aminocyclohexanol (ee >99%). Etherification with 2-chloro-4-fluorobenzonitrile via nucleophilic aromatic substitution (SNAr) completes the synthesis [2] [5].
Table 1: Comparison of Stereoselective Synthesis Methods
Method | Reaction Conditions | di | Yield | Scalability |
---|---|---|---|---|
Biocatalytic resolution | Buffer (pH 7.5), 37°C, 24h | >98% | 85% | Kilogram-scale |
Chiral auxiliary route | NaBH₃CN, MeOH, 0°C to RT, 12h | >99% | 72% | Multigram-scale |
Amino protection is essential during the etherification step to prevent side reactions. Key strategies include:
Carbamate Protection: tert-Butoxycarbonyl (Boc) groups are installed via reaction with di-tert-butyl dicarbonate. This acid-labile protection allows deprotection under mild conditions (TFA/DCM) without cleaving the aryl ether linkage. Boc-protected intermediates show enhanced solubility in organic solvents (e.g., THF, acetonitrile), facilitating ether coupling at 80°C with K₂CO₃ as base [2] [6].
Salt Formation: Protonation of the amine with HCl forms crystalline hydrochloride salts that are storage-stable. This strategy avoids additional protection/deprotection steps but requires careful pH control during etherification to prevent O-alkylation side products. Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride is a key building block synthesized via this approach [6].
Post-etherification deprotection must preserve the integrity of the benzonitrile group. Boc removal with TFA achieves quantitative recovery without cyano reduction, while salt-based routes utilize neutralization with aqueous NaHCO₃ [2].
Retrosynthesis of 4-[(trans-4-aminocyclohexyl)oxy]-2-chlorobenzonitrile employs disconnection at the ether linkage, yielding two synthons:
Scheme: Retrosynthetic Pathway
Target → trans-4-(2-chloro-4-cyanophenoxy)cyclohexan-1-amine Disconnect ether bond: Synthon A: 4-Hydroxy-2-chlorobenzonitrile Synthon B: trans-4-aminocyclohexanol
Coupling employs Mitsunobu conditions (DIAD, PPh₃) or SNAr with activated aryl halides (e.g., 2,4-dichlorobenzonitrile) under mild conditions (DMF, 60°C) [5] [9].
The substituent geometry and electronic profile of the benzonitrile moiety directly influence kinase binding:
Meta-CN Orientation: The 2-chloro-4-cyano pattern creates a dipole moment (μ = 4.2 D) mimicking 4-pyridyl nitrogen’s electrostatic potential. This alignment enables hydrogen bonding with kinase hinge regions (e.g., CHK2), as confirmed by co-crystallography studies [1] [3].
Steric Tolerance: 2-Substitution (Cl, Br, CF₃) prevents undesirable rotational conformations, positioning the cyano group coplanar with the aromatic ring (θ < 10°). This orientation enhances π-stacking with Phe residues in ATP-binding pockets [1].
Table 2: SAR of Benzonitrile Substituents
Position | Substituent | CHK2 IC₅₀ (nM) | Log D | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
2-Cl, 4-CN | Reference | 12 ± 1.2 | 1.8 | >60 |
2-H, 4-CN | Unsubstituted | 420 ± 35 | 1.5 | 22 |
2-CN, 4-Cl | Isomeric | 85 ± 6.5 | 1.7 | 45 |
3-Cl, 4-CN | Meta-displaced | 210 ± 18 | 1.9 | 38 |
Replacing the trans-cyclohexyl linker with piperidine reduces selectivity due to increased basicity (pKa 10.2 vs. cyclohexylamine pKa 9.7), promoting off-target binding to serotonin receptors [1]. Conversely, rigidifying the linker as a spirocyclic amine (e.g., 3-azabicyclo[3.1.0]hexane) improves VEGFR2 inhibition by 8-fold but compromises solubility [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: